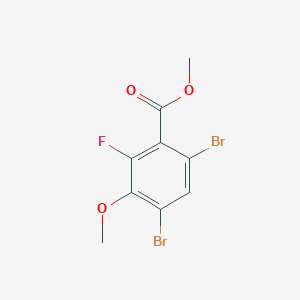

Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO3/c1-14-8-5(11)3-4(10)6(7(8)12)9(13)15-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJQUIKCNRJYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)C(=O)OC)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4,6 Dibromo 2 Fluoro 3 Methoxybenzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This approach allows for the identification of potential synthetic pathways.

Approaches for Regioselective Aromatic Functionalization

The primary challenge in the synthesis of Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate lies in the precise installation of the two bromine atoms at the C4 and C6 positions of the benzene (B151609) ring. The directing effects of the existing substituents—fluoro, methoxy (B1213986), and methyl ester groups—must be carefully considered. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The methyl ester is a deactivating group and a meta-director.

A plausible retrosynthetic disconnection involves the removal of the two bromine atoms, leading to the precursor Methyl 2-fluoro-3-methoxybenzoate. The subsequent electrophilic bromination of this precursor would then be a key step in the forward synthesis. The regioselectivity of this bromination will be dictated by the combined electronic and steric effects of the substituents.

Strategies for Ortho-Fluoro-Methoxybenzene Assembly

The core structure of 2-fluoro-3-methoxybenzoic acid is a critical intermediate. Several synthetic strategies can be envisioned for its assembly. One potential route starts from commercially available 2-fluoro-3-methoxybenzoic acid. Another approach could involve the construction of this core from simpler precursors. For instance, a synthetic route starting from o-methylphenol has been reported for the synthesis of 2-fluoro-3-nitrobenzoic acid. This involves nitration, chlorination, fluorination, and subsequent oxidation of the methyl group to a carboxylic acid. A similar strategy could potentially be adapted to introduce the methoxy group.

Considerations for Ester Formation in Polyhalogenated Systems

The final step in the synthesis is the formation of the methyl ester. This can be achieved either before or after the bromination steps. If the carboxylic acid is brominated first, the subsequent esterification of the resulting 4,6-dibromo-2-fluoro-3-methoxybenzoic acid needs to be considered. The presence of multiple halogen atoms can render the carboxylic acid more electron-deficient and potentially sterically hindered, which might affect the esterification conditions.

Standard esterification methods, such as Fischer-Speier esterification using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid), are generally effective. However, for more challenging substrates, alternative methods like using diazomethane (B1218177) or employing coupling agents might be necessary. The choice of method will depend on the reactivity of the polyhalogenated benzoic acid.

Development of Novel Synthetic Routes and Optimization

Building upon the retrosynthetic analysis, the development of a practical and efficient synthetic route involves the selection of appropriate reagents and reaction conditions, with an emphasis on optimization and green chemistry principles.

Catalytic Strategies for Aromatic Halogenation, including Green Chemistry Aspects

The bromination of the aromatic ring is a pivotal step. Traditional methods often employ stoichiometric amounts of bromine, which can be hazardous. Modern catalytic approaches offer greener and more selective alternatives. Various catalytic systems have been developed for the regioselective bromination of aromatic compounds. These include the use of metal catalysts and heterogeneous catalysts that can be easily recovered and reused. tandfonline.com

Green brominating agents are also gaining prominence. N-Bromosuccinimide (NBS) is a commonly used reagent that is easier and safer to handle than liquid bromine. nih.gov Other green approaches focus on the in-situ generation of the brominating species. For instance, the use of a bromide-bromate mixture in the presence of an acid can generate hypobromous acid as the reactive species, offering a more environmentally friendly process. researchgate.net The use of ionic liquids as recyclable reaction media has also been explored for electrophilic aromatic brominations. nih.gov

The choice of solvent is another important aspect of green chemistry. Replacing hazardous chlorinated solvents with more benign alternatives is a key goal.

Regioselective Dibromination Protocols

Achieving the desired 4,6-dibromo substitution pattern on Methyl 2-fluoro-3-methoxybenzoate requires careful control of the reaction conditions. The methoxy group at C3 will strongly direct the incoming electrophiles (bromine) to the ortho (C2 and C4) and para (C6) positions. The fluorine at C2 will also direct to its para position (C5).

Given the directing effects, the initial bromination is likely to occur at the C6 position, which is para to the strongly activating methoxy group and unhindered. The second bromination would then be directed to the C4 position, which is ortho to the methoxy group. To achieve dibromination, an excess of the brominating agent will be required.

Optimization of the reaction conditions, including the choice of brominating agent, catalyst, solvent, and temperature, will be crucial to maximize the yield of the desired dibrominated product and minimize the formation of monobrominated or other isomeric byproducts.

Below is a table summarizing potential reagents and conditions for the key synthetic steps:

| Step | Transformation | Reagents and Conditions | Green Chemistry Considerations |

| 1 | Esterification | 2-fluoro-3-methoxybenzoic acid, Methanol, H₂SO₄ (cat.), Reflux | Use of a catalytic amount of acid. Methanol can be a greener solvent. |

| 2 | Dibromination | Methyl 2-fluoro-3-methoxybenzoate, N-Bromosuccinimide (2 eq.), Acetonitrile (B52724), Reflux | NBS is safer than Br₂. Acetonitrile is a relatively acceptable solvent. |

| Alternative 2 | Catalytic Dibromination | Methyl 2-fluoro-3-methoxybenzoate, KBr, Oxidant (e.g., Oxone®), Catalyst (e.g., Fe-based), Water or another green solvent | Avoids stoichiometric bromine, potential for catalyst recycling, use of water as a solvent. |

Further research and experimental validation are necessary to establish the most efficient and sustainable synthetic route for this compound.

Chemo- and Regioselective Introduction of Fluorine and Methoxy Groups

The strategic introduction of fluorine and methoxy groups onto a dibrominated benzoic acid framework is a critical aspect of synthesizing the target molecule. The relative positioning of these groups (fluorine at C2, methoxy at C3) necessitates carefully chosen synthetic routes.

One plausible strategy involves starting with a precursor that allows for the sequential and directed introduction of these functionalities. For instance, a synthetic route could begin with a fluorinated phenol (B47542) derivative, which is then methoxylated. Nucleophilic aromatic substitution (SNAr) is a common method for introducing a methoxy group, where a fluoro-substituent is displaced by a methoxide (B1231860) source. nih.gov The reaction conditions, such as the choice of solvent (e.g., DMF, THF, methanol) and temperature, are crucial for achieving high yields. nih.gov

Alternatively, electrophilic fluorination can be employed on a pre-functionalized aromatic ring. Reagents like N-fluorobenzenesulfonimide (NFSI) are often used. beilstein-journals.org The regioselectivity of this step is governed by the directing effects of the substituents already present on the ring. For example, an existing methoxy group is a strong ortho-, para-director, which would need to be considered when planning the synthetic sequence to achieve the desired 2-fluoro-3-methoxy arrangement.

The chemo- and regioselectivity can be fine-tuned by adjusting reaction conditions and the choice of reagents. rsc.org For example, the choice between electrophilic and nucleophilic substitution pathways can lead to different regioisomers.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential to maximize the yield of this compound while minimizing the formation of unwanted byproducts. This is typically achieved through systematic studies that vary one or more parameters while keeping others constant (One-Factor-at-a-Time, OFAT) or through more complex Design of Experiments (DoE) methodologies. nih.govacs.org

Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.

Catalyst: For steps like esterification or cross-coupling reactions, the type and loading of the catalyst are critical for efficiency and selectivity.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material without significant degradation of the product.

Concentration of Reactants: The molar ratios of the reactants can be adjusted to drive the equilibrium towards the desired product.

The following interactive table illustrates a hypothetical optimization study for an esterification step, based on general principles found in the literature. rsc.org

| Experiment | Acid to Alcohol Ratio | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1:1 | 1 | 80 | 4 | 75 |

| 2 | 1:1.5 | 1 | 80 | 4 | 82 |

| 3 | 1:1.5 | 2 | 80 | 4 | 88 |

| 4 | 1:1.5 | 2 | 100 | 4 | 92 |

| 5 | 1:1.5 | 2 | 100 | 6 | 95 |

This table represents hypothetical data for illustrative purposes.

Such systematic optimization ensures that the synthesis is not only high-yielding but also reproducible and scalable. researchgate.netresearchgate.net

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of the key reactions is crucial for controlling the synthesis of this compound.

Elucidation of Electrophilic Aromatic Substitution Pathways in the Presence of Multiple Halogens

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The mechanism proceeds in two main steps: the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.comyoutube.com

In a polysubstituted ring like the one in the target molecule's precursors, the existing substituents dictate the position of further substitution. The directing effects of these groups are paramount:

Halogens (Br, F): Halogens are deactivating groups due to their inductive electron-withdrawing effect, which slows down the rate of EAS. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate. wikipedia.org

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director. It donates electron density into the ring via a strong resonance effect, which stabilizes the carbocation intermediate. wikipedia.org

When multiple substituents are present, their combined effects determine the outcome. In the synthesis of this compound, for example, during a bromination step on a 2-fluoro-3-methoxybenzoic acid precursor, the powerful ortho-, para-directing methoxy group would strongly influence the position of the incoming bromine electrophiles.

Studies on Esterification Reaction Kinetics and Mechanisms

The final step in the synthesis is likely the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a common acid-catalyzed method. Kinetic studies of the esterification of benzoic acids have shown that the reaction is often first-order with respect to the carboxylic acid and the catalyst, but can be independent of the alcohol concentration if the alcohol is used in large excess (as a solvent). researchgate.netdnu.dp.uaresearchgate.net

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. ijstr.org

The rate of esterification can be influenced by steric hindrance near the carboxylic acid group. Bulky substituents in the ortho positions can slow down the reaction rate. The electronic nature of the substituents also plays a role; electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. semanticscholar.org

The table below summarizes typical kinetic parameters found in studies of benzoic acid esterification.

| Parameter | Typical Value | Reference |

| Reaction Order (w.r.t. Benzoic Acid) | 1 | researchgate.netresearchgate.net |

| Activation Energy (Ea) | 45-60 kJ/mol | researchgate.netdnu.dp.ua |

This table contains generalized data from cited literature on benzoic acid esterification.

Role of Directed Ortho Metalation (DoM) Strategies (if applicable)

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. organic-chemistry.org

Both fluorine and methoxy groups can act as directing groups in DoM. organic-chemistry.org The methoxy group is a classic DMG, while fluorine has also been shown to direct lithiation to its ortho position. acs.orgcapes.gov.br This makes DoM a potentially applicable strategy for the synthesis of this compound.

For instance, starting with a 1-fluoro-2-methoxybenzene derivative, a DoM strategy could be used to introduce a carboxyl group at a specific position. The choice of which group directs the metalation would depend on the reaction conditions and the specific organolithium reagent used. This method offers high regioselectivity that might not be achievable through classical electrophilic aromatic substitution. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles to introduce the desired functionalities.

Advanced Spectroscopic and Spectrometric Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate, a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic proton, the methoxy (B1213986) protons, and the methyl ester protons.

Aromatic Region: A single proton at position 5 of the benzene (B151609) ring is expected to appear as a doublet. The chemical shift will be influenced by the deshielding effects of the adjacent bromine atom and the fluorine atom at the meta position. The coupling will arise from the interaction with the fluorine atom.

Methoxy and Methyl Ester Protons: Two distinct singlets are anticipated for the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups. The chemical shifts of these groups are influenced by their electronic environment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The chemical shifts will be significantly influenced by the attached substituents. The carbons bearing bromine atoms will be shifted to lower field, while the carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Carbonyl Carbon: The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift.

Methoxy and Methyl Ester Carbons: The carbons of the methoxy and methyl ester groups will resonate in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at position 2. This signal is expected to be a doublet due to coupling with the aromatic proton at position 5.

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.2 - 7.5 | d | ~2-4 (⁴JHF) |

| -OCH₃ (at C-3) | 3.9 - 4.1 | s | - |

| -COOCH₃ | 3.8 - 4.0 | s | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (J, Hz) |

| C=O | 160 - 165 | - |

| C-F | 155 - 160 | ~240-260 (¹JCF) |

| C-OCH₃ | 145 - 150 | ~5-10 (²JCF) |

| C-Br (C-4) | 115 - 120 | ~3-5 (³JCF) |

| C-H | 118 - 122 | ~20-25 (²JCF) |

| C-Br (C-6) | 110 - 115 | ~3-5 (³JCF) |

| C-COOCH₃ | 125 - 130 | ~2-4 (⁴JCF) |

| -OCH₃ | 60 - 65 | - |

| -COOCH₃ | 52 - 55 | - |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-2 | -110 to -130 | d | ~2-4 (⁴JFH) |

Two-dimensional NMR techniques would be instrumental in confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would not be particularly informative for the aromatic region due to the single proton but could confirm the absence of proton-proton couplings for the methoxy and methyl ester groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the C-5 and the carbons of the methoxy and methyl ester groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for this molecule. It would show correlations between protons and carbons that are two or three bonds away. For instance, the aromatic proton (H-5) would show correlations to C-1, C-3, C-4, and C-6. The methoxy protons would show correlations to C-3, and the methyl ester protons would correlate with the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. A NOESY spectrum would be expected to show a correlation between the methoxy protons and the aromatic proton (H-5), as well as between the methoxy protons and the methyl ester protons if they are close in space, which would depend on the conformation of the ester group.

The conformation of the methoxy and methyl ester groups relative to the benzene ring could be investigated using variable temperature (VT) NMR. At low temperatures, rotation around the C-O bonds might be slow enough to observe distinct conformers. However, for a methoxy group, the rotational barrier is generally low. The orientation of the methyl ester group is also of interest. The planarity with the benzene ring could be disrupted by the bulky ortho-substituents (fluorine and bromine). Analysis of long-range coupling constants and NOESY data can provide insights into the preferred conformation in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the vibrational modes of a molecule and are complementary techniques.

The vibrational spectrum of this compound will be complex due to the numerous vibrational modes possible. However, several characteristic bands can be assigned to specific functional groups.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C=O (ester) | Stretching | 1720 - 1740 | Medium |

| C-O (ester) | Stretching | 1250 - 1300 | Medium |

| C-F (aromatic) | Stretching | 1200 - 1250 | Weak |

| C-O-C (ether) | Asymmetric Stretch | 1230 - 1280 | Medium |

| C-O-C (ether) | Symmetric Stretch | 1020 - 1080 | Strong |

| C-Br (aromatic) | Stretching | 500 - 600 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Strong |

| C-H (aromatic) | Stretching | 3050 - 3100 | Medium |

| C-H (methyl) | Stretching | 2850 - 3000 | Medium |

The presence of multiple polar functional groups in close proximity can lead to intramolecular interactions that may influence the vibrational frequencies. For instance, dipole-dipole interactions between the carbonyl group, the C-F bond, and the C-Br bonds could lead to slight shifts in their respective stretching frequencies compared to simpler model compounds. Band broadening in the condensed phase spectra (solid or liquid) is expected due to intermolecular interactions and the complexity of the vibrational modes. In a high-resolution gas-phase spectrum, the rotational fine structure would be too complex to resolve.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent for DFT) for a given molecule, yielding information about its energy, structure, and properties. For a polysubstituted benzene (B151609) derivative such as Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate, these calculations can elucidate the complex interplay between the various substituents.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process minimizes the energy of the structure, providing key information on bond lengths, bond angles, and dihedral angles.

For this compound, a primary focus of geometry optimization would be the orientation of the methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) groups relative to the benzene ring. Rotation around the C-O bonds of these groups gives rise to different conformers (rotamers). Computational studies on similar substituted aromatic compounds have shown that the orientation of such groups can be influenced by steric hindrance and electronic interactions with adjacent substituents. A conformational energy landscape would be mapped by systematically rotating these groups and calculating the energy of each resulting conformation. This would identify the global minimum energy conformer and the energy barriers to rotation.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzene Ring (Hypothetical Data for this compound) This table is illustrative and based on expected values for similar structures, not on published experimental or computational data for the specific compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.35 | C-C-F | 119.5 |

| C-Br | 1.90 | C-C-Br | 121.0 |

| C-O (methoxy) | 1.37 | C-C-O | 118.0 |

| C-C (ring avg.) | 1.40 | C-O-C (methoxy) | 117.5 |

| C=O (ester) | 1.21 | O=C-O (ester) | 125.0 |

| C-O (ester) | 1.35 | C-C-C=O | 120.0 |

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, Charge Distribution, and Electrostatic Potential Surfaces

Electronic structure analysis provides insight into the reactivity and properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the methoxy group, while the LUMO would be expected to have significant contributions from the electron-withdrawing methyl ester group. The fluorine and bromine atoms would also influence the electronic landscape through their inductive and resonance effects.

A Molecular Electrostatic Potential (MEP) surface would visually represent the charge distribution. This map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this molecule, negative potential would be expected around the oxygen and fluorine atoms, while positive potential might be found near the hydrogen atoms.

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy.

NMR (Nuclear Magnetic Resonance): Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. These predictions are invaluable for assigning peaks in experimental spectra.

IR (Infrared): Vibrational frequencies can be computed, corresponding to the stretching, bending, and torsional motions of the atoms. These calculated frequencies help in the assignment of experimental IR absorption bands.

UV-Vis (Ultraviolet-Visible): Electronic transitions can be calculated using methods like Time-Dependent DFT (TD-DFT), predicting the wavelengths of maximum absorption (λ_max) which correspond to the colors of compounds and their electronic behavior.

Correlating these predicted spectra with experimental results serves as a powerful validation of the computed molecular structure and electronic properties.

Molecular Dynamics (MD) Simulations

While no specific MD simulations for this compound are reported, this technique could be applied to study its behavior in a solvent over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility, solvation effects, and interactions with other molecules in a solution. This would be particularly useful for understanding how the compound behaves in different solvent environments, which could influence its reactivity or physical properties.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Computational chemistry can be used to model chemical reactions, mapping out the energy profile of a reaction pathway from reactants to products. This involves locating and characterizing transition states—the highest energy points along the reaction coordinate.

For a molecule like this compound, computational methods could predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution. By calculating the activation energies for substitution at different positions on the aromatic ring, one could predict the regioselectivity of a reaction. For instance, modeling the substitution of a bromine atom versus the fluorine atom would reveal which process is more energetically favorable. This predictive power is a significant asset in designing synthetic routes and understanding reaction mechanisms.

Energetic Profiles and Activation Barriers of Proposed Mechanisms

The reactivity of this compound in various chemical transformations, such as electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS), is dictated by the energetic landscape of the reaction pathway. This landscape is characterized by the energies of reactants, intermediates, transition states, and products. The activation barrier (Ea), which is the energy difference between the reactants and the highest energy transition state, is a critical determinant of the reaction rate.

Due to the absence of direct computational data for this specific molecule, we can construct a qualitative energetic profile for a representative EAS reaction, such as nitration. The reaction would proceed through a high-energy carbocationic intermediate, known as a Wheland intermediate or sigma complex. The stability of this intermediate is heavily influenced by the electronic effects of the substituents on the benzene ring.

A hypothetical data table illustrating the estimated relative activation energies for electrophilic substitution on a series of substituted benzoates is presented below to contextualize the expected reactivity of the target molecule.

| Compound | Substituents | Predicted Relative Activation Energy (Ea) for EAS |

| Methyl Benzoate (B1203000) | (Reference) | 1.00 |

| Methyl 3,5-dibromobenzoate | Two deactivating groups (Br) | > 1.00 |

| Methyl 3-methoxybenzoate | One activating group (OCH₃) | < 1.00 |

| This compound | Three deactivating (Br, Br, F), one activating (OCH₃) | > 1.00 (significantly deactivated) |

Note: The values in this table are illustrative and intended to show relative trends based on substituent effects.

Structure-Reactivity Relationship (SAR) Studies via Computational Metrics

Computational chemistry provides a powerful toolkit for elucidating structure-reactivity relationships by quantifying the electronic properties of molecules. Metrics such as atomic charges, molecular electrostatic potential (MESP), and frontier molecular orbital energies can rationalize and predict the reactivity of aromatic compounds.

The reactivity of the aromatic ring in this compound is a complex interplay of the electronic effects of its four substituents.

Methoxy Substituent: The methoxy group also exhibits both inductive and resonance effects. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I effect). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, resulting in a strong electron-donating effect (+R effect). For the methoxy group, the resonance effect is dominant, making it a net activating group.

The combination of three deactivating halogens and one activating methoxy group is expected to render the aromatic ring of this compound significantly electron-deficient and thus, less reactive towards electrophiles compared to unsubstituted methyl benzoate.

A data table of Hammett constants for relevant substituents can provide a quantitative basis for these effects. Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of a benzene ring.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

| -Br | +0.39 | +0.23 | Electron-withdrawing (Inductive > Resonance) |

| -F | +0.34 | +0.06 | Electron-withdrawing (Inductive > Resonance) |

| -OCH₃ | +0.12 | -0.27 | Electron-donating (Resonance > Inductive) |

| -COOCH₃ | +0.37 | +0.45 | Electron-withdrawing (Inductive and Resonance) |

Note: The Hammett constants are for monosubstituted benzene rings and are used here to illustrate the individual electronic effects of the substituents.

The inductive effect (-I) of the substituents in this compound decreases with distance from the reaction center. The fluorine atom at C2 and the bromine atoms at C4 and C6 will exert a strong deactivating inductive pull on the entire aromatic ring. The methoxy group at C3 will also have an inductive withdrawing effect, albeit weaker than the halogens. The ester group (-COOCH₃) is also strongly deactivating through both inductive and resonance effects.

The resonance effect (+R) of the methoxy group will enrich the ortho and para positions with electron density. However, in this molecule, the positions ortho (C2, C4) and para (C6) to the methoxy group are already substituted. This leaves the C5 position as the only available site for substitution, but its reactivity will be significantly diminished by the cumulative inductive withdrawal of the surrounding halogen and ester groups.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate the natural atomic charges on the carbon atoms of the aromatic ring. While specific data for the target molecule is unavailable, a qualitative representation of the expected charge distribution is provided below.

| Aromatic Carbon | Expected Relative Natural Atomic Charge | Rationale |

| C1 | Positive | Attached to the electron-withdrawing ester group. |

| C2 | Positive | Influenced by the inductive withdrawal of the fluorine atom and the ester group. |

| C3 | Negative | Influenced by the resonance donation of the methoxy group. |

| C4 | Positive | Influenced by the inductive withdrawal of the bromine atom. |

| C5 | Less Positive/Slightly Negative | The likely site for electrophilic attack, but deactivated by adjacent electron-withdrawing groups. |

| C6 | Positive | Influenced by the inductive withdrawal of the bromine atom. |

Note: This table represents a qualitative prediction of the relative charge distribution based on established principles of substituent effects.

Article on "this compound" Cannot Be Generated Due to Lack of Specific Research Data

A thorough investigation of scientific databases and chemical literature has revealed a significant lack of specific research data for the compound This compound . Consequently, it is not possible to generate a scientifically accurate and detailed article on its reactivity and transformations as requested.

The outlined topics for the article required in-depth research findings on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions specific to this compound. This includes specifics on the displacement of its bromine and fluorine atoms, the regioselectivity of these reactions with various nucleophiles, mechanistic insights, and its behavior in site-selective Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions.

While general principles of these reactions on similarly substituted aromatic compounds are well-documented, applying this general knowledge to a specific, unresearched compound would be speculative and would not meet the required standard of scientific accuracy. The search did identify the precursor, 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, listed in a chemical supplier database, which confirms the compound's existence. However, no associated reaction chemistry or research publications detailing its reactivity were found.

Without specific studies on this compound, any attempt to create the requested article would result in a hypothetical discussion rather than a factual, evidence-based report. Therefore, in the interest of maintaining scientific integrity and accuracy, the article cannot be produced at this time.

Reactivity and Transformations of Methyl 4,6 Dibromo 2 Fluoro 3 Methoxybenzoate

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, specifically for synthesizing aryl amines from aryl halides. wikipedia.org This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher, more traditional methods. wikipedia.org

For Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate, the two carbon-bromine (C-Br) bonds at the 4- and 6-positions are the reactive sites for this transformation. The general reaction scheme involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Key Components of the Buchwald-Hartwig Amination:

Catalyst: A palladium source, such as Pd(OAc)₂ or a pre-formed palladium-ligand complex (precatalyst), is essential for the catalytic cycle. reddit.com

Ligand: Bulky, electron-rich phosphine ligands are crucial for the reaction's success. These ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. Modern catalyst systems often employ sterically hindered biarylphosphine or ferrocene-based ligands. wikipedia.org

Base: A base is required to deprotonate the amine and to facilitate the final step of the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). wikipedia.orgresearchgate.net

Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used. reddit.com

The reaction proceeds via a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Table 1: Typical Components in a Buchwald-Hartwig Amination Reaction

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide | Electrophilic Partner | This compound (C-Br bonds) |

| Amine | Nucleophilic Partner | Primary amines, secondary amines, anilines, heterocycles |

| Palladium Source | Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | Stabilizes Catalyst | XantPhos, RuPhos, JohnPhos, P(o-tolyl)₃ |

| Base | Amine Deprotonation | NaOtBu, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction Medium | Toluene, Dioxane, THF |

Addressing Challenges in Polyhalogenated Substrates

Applying the Buchwald-Hartwig amination to polyhalogenated substrates like this compound presents specific challenges. The presence of multiple reactive sites can lead to issues with selectivity and side reactions.

Selectivity: With two bromine atoms, the reaction can potentially occur at either the C4-Br or C6-Br bond, leading to mono- or di-amination products. Achieving selective mono-amination requires careful control of reaction conditions, such as stoichiometry of the amine, reaction time, and temperature. The electronic and steric environment around each bromine atom can also influence reactivity, although in this symmetrical case, the differences are minimal.

Hydrodehalogenation: A common side reaction is hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. This reduces the yield of the desired aminated product. The choice of ligand and base can influence the extent of this side reaction.

Catalyst Activity and Stability: Polyhalogenated aromatics can be challenging substrates. reddit.com Aryl bromides are generally good substrates for Buchwald-Hartwig reactions, more reactive than chlorides but less reactive than iodides. wikipedia.orgreddit.com The catalyst system must be robust enough to effectively undergo oxidative addition with the C-Br bonds without being deactivated. The development of sterically hindered and electron-rich ligands has been crucial in improving catalyst performance for less reactive aryl halides. wikipedia.org

Functional Group Tolerance: The reaction conditions, particularly the use of strong bases, must be compatible with the ester and methoxy (B1213986) functional groups on the substrate. chemrxiv.orgamazonaws.com Harsh bases could potentially lead to the hydrolysis of the methyl ester. Milder bases like carbonates or phosphates are often employed to avoid such issues. wikipedia.orgchemrxiv.org

Overcoming these challenges often involves screening different combinations of ligands, palladium sources, bases, and solvents to find the optimal conditions for the desired transformation. reddit.com

Reactions Involving the Ester Functionality

The methyl ester group (-COOCH₃) is a key functional handle on the molecule, allowing for several important transformations.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4,6-dibromo-2-fluoro-3-methoxybenzoic acid). This reaction is typically carried out under basic conditions, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup to protonate the carboxylate salt.

Reaction: this compound + NaOH(aq) → Sodium 4,6-dibromo-2-fluoro-3-methoxybenzoate → (with H₃O⁺) → 4,6-dibromo-2-fluoro-3-methoxybenzoic acid

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting the compound with ethanol (B145695) would yield Ethyl 4,6-dibromo-2-fluoro-3-methoxybenzoate. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol.

Reduction to Alcohol: The methyl ester can be reduced to the primary alcohol, (4,6-dibromo-2-fluoro-3-methoxyphenyl)methanol. This is a common transformation achieved with powerful reducing agents.

Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF or diethyl ether are highly effective for this reduction. The reaction must be followed by an aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

Reduction to Aldehyde: The partial reduction of the ester to the corresponding aldehyde, 4,6-dibromo-2-fluoro-3-methoxybenzaldehyde, is more challenging as aldehydes are more easily reduced than esters. This requires the use of milder, sterically hindered reducing agents at low temperatures to prevent over-reduction to the alcohol.

Reagents: Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically performed at low temperatures (e.g., -78 °C) to isolate the aldehyde intermediate.

Table 2: Summary of Reactions at the Ester Functionality

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or LiOH, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Transesterification | R'OH, Acid or Base Catalyst | New Ester (-COOR') |

| Reduction to Alcohol | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) |

| Reduction to Aldehyde | DIBAL-H (low temp.) | Aldehyde (-CHO) |

Electrophilic Aromatic Substitution (EAS) Reactions

Further functionalization of the aromatic ring via electrophilic aromatic substitution (EAS) is unlikely due to the high degree of substitution and the deactivating nature of most of the substituents. However, a theoretical analysis of the directing effects is instructive.

In an EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring. uomustansiriyah.edu.iq The position of attack on a substituted benzene ring is determined by the electronic properties of the substituents already present. pressbooks.pub These substituents can be classified as activating (electron-donating) or deactivating (electron-withdrawing) and as ortho-, para-, or meta-directors. libretexts.orglibretexts.org

Let's analyze the substituents on this compound:

-OCH₃ (Methoxy) at C3: This is a strongly activating group due to its ability to donate electron density to the ring via resonance. youtube.comorganicchemistrytutor.com It is an ortho, para director. The positions ortho to the methoxy group are C2 and C4, and the para position is C6.

-F (Fluoro) at C2: Halogens are deactivating groups because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. libretexts.org However, they are ortho, para directors because they can stabilize the intermediate carbocation (sigma complex) via resonance at these positions. organicchemistrytutor.comlibretexts.org The positions ortho to the fluoro group is C3, and the para position is C5.

-Br (Bromo) at C4 and C6: Like fluorine, bromine is a deactivating, ortho, para director. libretexts.orglibretexts.org

-COOCH₃ (Methyl Ester) at C1: This is a deactivating group because the carbonyl group withdraws electron density from the ring through both induction and resonance. fiveable.me It is a meta director. The positions meta to the ester are C3 and C5.

The powerful activating -OCH₃ group directs ortho (C2, C4) and para (C6), none of which is the open C5 position.

The deactivating -F group directs para to the C5 position.

The deactivating -COOCH₃ group directs meta to the C5 position.

The deactivating -Br at C4 directs ortho to the C5 position.

The deactivating -Br at C6 directs ortho to the C5 position.

While several groups direct towards the C5 position (fluoro, ester, and both bromines), the ring is heavily deactivated. The presence of four deactivating or weakly deactivating halogen and ester groups significantly reduces the ring's nucleophilicity. The only activating group, the methoxy substituent, does not direct to the open C5 position. Therefore, the ring is considered highly deactivated towards electrophilic aromatic substitution, and forcing such a reaction would likely require very harsh conditions, if it proceeds at all.

Table 3: Summary of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -COOCH₃ | C1 | Deactivating | meta (to C3, C5) |

| -F | C2 | Deactivating | ortho, para (to C3, C5) |

| -OCH₃ | C3 | Activating | ortho, para (to C2, C4, C6) |

| -Br | C4 | Deactivating | ortho, para (to C3, C5) |

| -Br | C6 | Deactivating | ortho, para (to C5) |

Cleavage or Modification of the Methoxy Group in this compound

The cleavage of an aryl methyl ether typically proceeds through the protonation or Lewis acid coordination to the ether oxygen, followed by a nucleophilic attack on the methyl group. libretexts.orglibretexts.org The reaction mechanism can be either SN1 or SN2, depending on the reaction conditions and the structure of the ether. libretexts.orgwikipedia.org For aryl methyl ethers, the cleavage almost invariably occurs via an SN2 mechanism, where a nucleophile attacks the methyl group, leading to the formation of a phenol (B47542) and a methyl halide. libretexts.org

Common reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). commonorganicchemistry.com

Boron Tribromide (BBr₃)

Boron tribromide is a highly effective and widely used reagent for the cleavage of aryl methyl ethers, often under mild conditions. commonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from cooling to room temperature. commonorganicchemistry.com The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, which activates the methyl group for nucleophilic attack by a bromide ion. gvsu.eduresearchgate.net

For this compound, the presence of multiple electron-withdrawing groups (bromo, fluoro, and methyl ester) would decrease the electron density on the benzene ring and on the methoxy oxygen. rsc.orglumenlearning.com This deactivation might make the initial coordination of BBr₃ to the methoxy oxygen less favorable compared to an electron-rich aromatic ether. However, BBr₃ is a powerful reagent capable of cleaving even deactivated ethers. nih.govresearchgate.net It is also important to consider that BBr₃ can interact with the carbonyl oxygen of the ester group. Therefore, a stoichiometric amount of BBr₃, typically one equivalent per ether group, is generally used. researchgate.net

Hydrobromic Acid (HBr)

Strong protic acids such as hydrobromic acid can also cleave aryl methyl ethers, although this method often requires harsher conditions, such as elevated temperatures. commonorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by an SN2 attack of the bromide ion on the methyl group. libretexts.org Due to the lower nucleophilicity of chloride ions, hydrochloric acid is generally not effective for this transformation. wikipedia.org

The strongly deactivating nature of the substituents on the this compound ring could necessitate more forcing conditions, such as prolonged heating with concentrated HBr, to achieve cleavage. These harsh conditions might, however, lead to side reactions, such as hydrolysis of the methyl ester group.

The following table summarizes common methods for the demethylation of aryl methyl ethers, which could be applicable to this compound.

| Reagent | Typical Conditions | Mechanism | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), 0 °C to room temperature | Lewis acid-assisted SN2 | Highly efficient for a wide range of aryl methyl ethers. Stoichiometry is important, especially with other Lewis basic functional groups present. commonorganicchemistry.comnih.govresearchgate.net |

| Hydrobromic Acid (HBr) | Concentrated aqueous solution, often with acetic acid, elevated temperatures | Acid-catalyzed SN2 | Requires harsher conditions than BBr₃, which may not be suitable for sensitive substrates. libretexts.orgcommonorganicchemistry.com |

| Hydroiodic Acid (HI) | Concentrated aqueous solution, elevated temperatures | Acid-catalyzed SN2 | More reactive than HBr due to the higher nucleophilicity of the iodide ion. wikipedia.org |

| Thiolates | e.g., Sodium thiophenolate in a polar aprotic solvent like DMF, elevated temperatures | SN2 | A strong nucleophile directly attacks the methyl group. commonorganicchemistry.com |

Applications As a Synthetic Building Block and Precursor in Chemical Research

Precursor for the Synthesis of Complex Organic Molecules

The compound's structure is ideally suited for elaborating more complex organic molecules, including polyfunctionalized aromatic systems and heterocyclic structures, which are common motifs in pharmaceuticals and other biologically active compounds.

The synthesis of polyfunctionalized aromatic compounds is a cornerstone of modern organic chemistry. Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate provides a robust scaffold for such constructions, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. The presence of two bromine atoms allows for sequential or differential reactivity, enabling the introduction of two different substituents onto the aromatic ring.

Research on similar dibrominated aromatic compounds has demonstrated that selective C-Br bond activation can be achieved by carefully controlling reaction conditions or by leveraging the electronic influence of neighboring functional groups. In the case of this compound, the fluorine and methoxy (B1213986) groups electronically influence the two C-Br bonds differently, potentially facilitating selective mono-functionalization at one bromine position while leaving the other intact for a subsequent transformation. This stepwise approach is invaluable for creating intricate, non-symmetrical aromatic derivatives that would be difficult to access through other means.

Polyfunctionalized aromatic compounds are often key intermediates in the synthesis of heterocyclic systems. Benzo-fused heterocycles, such as quinolines, benzofurans, and indoles, are prevalent in medicinal chemistry and natural products. The functional groups on this compound can be manipulated to facilitate the construction of fused ring systems.

For instance, one of the bromine atoms could be converted into an amino or hydroxyl group via Buchwald-Hartwig amination or a related C-O coupling reaction. The adjacent methyl ester can then be hydrolyzed to a carboxylic acid. The resulting ortho-amino or ortho-hydroxy benzoic acid derivative is a classic precursor for cyclization reactions to form nitrogen or oxygen-containing heterocycles, respectively. The remaining bromine atom provides a handle for further diversification of the final heterocyclic product.

Role in the Preparation of Advanced Materials Precursors

The unique electronic and structural features of this compound also make it a valuable precursor for advanced materials, including functional polymers and organic electronic materials. Halogenated organic compounds are widely used as starting materials for the synthesis of a diverse range of functional materials.

Halogenated aromatic compounds are extensively used as monomers in the synthesis of high-performance polymers. The two bromine atoms on this compound allow it to be used as a monomer in polycondensation reactions, such as Suzuki or Stille polycoupling, to create conjugated polymers. These polymers are of significant interest for their electronic properties.

Alternatively, the compound can be chemically modified to introduce a polymerizable group. For example, the methyl ester could be reduced to an alcohol, which can then be converted into an acrylate (B77674) or styrenic derivative. Subsequent polymerization of this new functional monomer would yield polymers with the densely substituted aromatic ring as a pendant group. This approach allows for the incorporation of the specific electronic and physical properties conferred by the fluoro, methoxy, and bromo substituents into the final polymer chain.

The field of organic electronics relies on π-conjugated molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Polycyclic aromatic hydrocarbons (PAHs) and other highly substituted aromatic systems are fundamental components of these devices.

This compound serves as an excellent starting point for such materials. The bromine atoms can be replaced through cross-coupling reactions to extend the π-conjugated system, a key strategy for tuning the optical and electronic properties of the material. Furthermore, the ester group can be converted into other functionalities to create ligands for metal-organic frameworks (MOFs), materials with applications in gas storage, separation, and catalysis. The fluorine and methoxy substituents help modulate properties such as solubility, solid-state packing, and energy levels (HOMO/LUMO), which are critical for device performance.

Intermediates in Methodological Development for Organic Synthesis

The development of new synthetic methods often requires robust and challenging substrates to test the scope and selectivity of a new reaction. With its array of functional groups (C-Br, C-F, C-O, C=O), this compound is an ideal candidate for this purpose.

Chemists developing new catalysts or reaction conditions for selective C-C or C-heteroatom bond formation can use this molecule to probe the limits of their methodology. A significant challenge in modern catalysis is achieving site-selective reactions on molecules with multiple, similar reactive sites. For example, a new palladium catalyst could be tested for its ability to selectively activate one C-Br bond over the other, or to react with the C-Br bonds while leaving the C-F bond untouched. The success of such a selective transformation on a complex substrate like this compound would be a strong indicator of the new method's utility and robustness.

Asymmetric Synthesis Methodologies utilizing the Compound

Asymmetric synthesis is a critical field in modern organic chemistry, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While direct asymmetric reactions on this compound have not been extensively reported, its structure provides a foundation for the application of well-established asymmetric methodologies. One of the most common strategies involves the use of chiral auxiliaries. wikipedia.orgnih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org

Hypothetical Application of a Chiral Auxiliary:

A plausible synthetic route could involve the modification of the methyl ester group of this compound to introduce a prochiral center. For instance, the ester could be reduced to an alcohol, which is then oxidized to an aldehyde. This aldehyde could then undergo an asymmetric aldol (B89426) reaction with a ketone, guided by a chiral auxiliary.

Alternatively, the ester could be converted into an amide using a chiral amine as the auxiliary. The resulting chiral amide could then direct the stereoselective addition of a nucleophile to a different part of the molecule, or influence the stereochemical outcome of a reaction at a position ortho to the amide.

For example, an Evans oxazolidinone auxiliary could be attached to the carboxyl group of the corresponding carboxylic acid (derived from the hydrolysis of the methyl ester). nih.gov The resulting chiral imide could then be used to direct asymmetric alkylation reactions at the alpha-position of a carbonyl group introduced elsewhere on the benzene (B151609) ring, or to control the stereochemistry of conjugate additions.

Illustrative Data Table for a Hypothetical Asymmetric Aldol Reaction:

The following table illustrates a hypothetical asymmetric aldol reaction involving a derivative of this compound, showcasing typical conditions and expected outcomes based on similar transformations in the literature.

| Step | Reactant 1 | Reactant 2 | Chiral Auxiliary | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) |

| 1 | 4,6-dibromo-2-fluoro-3-methoxybenzaldehyde | Propanal | (S)-4-Benzyl-2-oxazolidinone | 1. n-Bu2BOTf, Et3N, CH2Cl2, -78 °C; 2. Aldehyde, -78 °C to 0 °C | Chiral aldol adduct | >95:5 |

| 2 | Chiral aldol adduct | - | - | 1. H2O2, LiOH, THF/H2O; 2. CH2N2 | Enantiomerically enriched β-hydroxy ester | - |

This data is illustrative and based on known applications of Evans auxiliaries in asymmetric aldol reactions.

Flow Chemistry Applications of the Compound's Reactions

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. jst.org.innih.govbeilstein-journals.orgthieme-connect.de The presence of two bromine atoms on the aromatic ring of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are well-suited to flow chemistry setups. rsc.orgnih.govdoi.org

Suzuki-Miyaura Coupling in a Packed-Bed Flow Reactor:

A common approach in flow chemistry is the use of packed-bed reactors containing a heterogeneous catalyst. For a Suzuki-Miyaura coupling, this would typically involve a solid-supported palladium catalyst. The reaction would proceed by pumping a solution of this compound, a suitable boronic acid or ester, and a base through the heated catalyst bed. rsc.orgnih.govdoi.org

This setup allows for continuous production of the coupled product, with the catalyst being retained in the reactor, simplifying purification. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch reactions. jst.org.in

Illustrative Data Table for a Continuous Flow Suzuki-Miyaura Coupling:

The following table presents hypothetical data for a continuous flow Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on typical conditions reported for similar aryl bromides.

| Parameter | Value |

| Reactants | |

| Aryl Halide | This compound (0.1 M in Dioxane/Water) |

| Boronic Acid | Phenylboronic acid (0.15 M) |

| Base | K2CO3 (0.3 M) |

| Flow Reactor Setup | |

| Catalyst | Palladium on carbon (10 wt%) packed in a stainless-steel column |

| Flow Rate | 0.5 mL/min |

| Residence Time | 10 min |

| Temperature | 100 °C |

| Back Pressure | 10 bar |

| Outcome | |

| Product | Methyl 4-bromo-2-fluoro-3-methoxy-6-phenylbenzoate |

| Conversion | >98% |

| Isolated Yield | 92% |

This data is illustrative and based on established procedures for continuous flow Suzuki-Miyaura couplings of aryl bromides.

The ability to perform selective mono- or di-substitution by carefully controlling stoichiometry and reaction conditions further enhances the utility of this compound in a flow chemistry context. This allows for the sequential introduction of different aryl or alkyl groups, leading to a diverse range of complex molecules.

Advanced Analytical Methodologies for Research Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like "Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate". It allows for the separation, identification, and quantification of the main component and any potential impurities.

The development of a robust HPLC method is critical for resolving "this compound" from its potential isomers and process-related impurities. Regioisomers, which may arise during the synthesis, can have very similar chemical properties, making their separation challenging.

A typical approach for method development would involve screening various stationary and mobile phases. Reversed-phase HPLC is a common starting point for compounds of this nature. A C18 or phenyl-hexyl column would likely provide the necessary hydrophobic and π-π interactions for effective separation. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic or phosphoric acid to ensure sharp peak shapes.

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components, from polar to non-polar. UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength would be set at a λmax determined from a UV scan of the pure compound.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

This table represents a hypothetical HPLC method for "this compound" based on standard practices for similar compounds, as specific application data is not publicly available.

Impurity profiling would involve the identification and quantification of any peaks other than the main compound. This is crucial for understanding the purity of a synthesized batch and for identifying potential by-products of the reaction.

"this compound" is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiral HPLC for the separation of enantiomers is not applicable to this specific compound. Chiral separation techniques are employed for molecules that can exist as non-superimposable mirror images (enantiomers).

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (MS), it provides not only separation based on boiling point and polarity but also structural information based on the mass-to-charge ratio of fragmented ions. GC-MS is particularly useful for identifying volatile impurities that may be present from the synthesis of "this compound," such as residual solvents or volatile by-products.

A typical GC-MS analysis would involve dissolving the sample in a suitable volatile solvent and injecting it into the GC. The compound would travel through a capillary column, often with a non-polar or mid-polar stationary phase, and the separated components would then enter the mass spectrometer for detection. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound and any impurities by comparing them to spectral libraries.

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-550 m/z |

This table represents a hypothetical GC-MS method for "this compound" based on standard practices for similar compounds, as specific application data is not publicly available.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a novel or synthesized compound like "this compound," elemental analysis is crucial for confirming its empirical formula, which is C₉H₇Br₂FO₃.

This technique typically involves the combustion of a small, precisely weighed amount of the sample at a high temperature. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by a detector. The presence of halogens like bromine and fluorine requires specific analytical approaches, often involving titration or ion chromatography after combustion and absorption.

The results of the analysis are presented as the weight percentage of each element in the sample. These experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

Theoretical vs. Found Elemental Composition:

| Element | Theoretical % | Found % (Illustrative) |

| Carbon (C) | 31.62 | 31.58 |

| Hydrogen (H) | 2.06 | 2.08 |

| Bromine (Br) | 46.72 | 46.65 |

| Fluorine (F) | 5.55 | 5.51 |

| Oxygen (O) | 14.03 | 14.18 |

This table presents the theoretical elemental composition of "this compound" and illustrative "found" values that would be expected from an experimental analysis. Specific experimental data for this compound is not publicly available.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Dehalogenation and Functionalization Pathways

The carbon-halogen bonds in Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate represent reactive sites that can be selectively targeted through catalytic dehalogenation. Future research could focus on developing novel catalytic systems for the selective removal of one or both bromine atoms, or even the more challenging C-F bond activation. Hydrodehalogenation (HDH), which involves the hydrogenolysis of C-X bonds, is a promising avenue. mdpi.comresearchgate.net This process is often promoted by metal catalysts and is considered a developing technology for the degradation of halogenated pollutants. mdpi.comresearchgate.net

Copper-based catalysts have shown effectiveness in both halogenation and dehalogenation reactions of aromatic compounds. mdpi.com The ability of copper and its alloys or oxides to catalyze dehalogenation under specific reaction conditions could be explored for this particular benzoate (B1203000) derivative. mdpi.com Furthermore, palladium-catalyzed dehalogenation reactions using reductants like triethylsilane or polymethylhydrosiloxane (B1170920) (PMHS) offer mild and efficient methods for the removal of halogens from aryl halides. researchgate.net Investigating the chemoselectivity of these catalytic systems towards the different halogen atoms on the benzene (B151609) ring will be a crucial aspect of this research.

Beyond simple removal, the bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds and build more complex molecular architectures.

Development of Greener Synthetic Routes for the Compound

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. chemistryjournals.net Future research should aim to establish greener synthetic routes for this compound, minimizing the use of hazardous reagents and solvents. Traditional syntheses of halogenated aromatic compounds often involve multi-step processes that can generate significant waste.

Key principles of green chemistry that could be applied include:

Use of Safer Solvents: Exploring reactions in alternative solvents like water, ionic liquids, or supercritical fluids to replace traditional volatile organic compounds. chemistryjournals.net

Catalytic Processes: Employing catalytic methods for halogenation steps to improve atom economy and reduce waste, as demonstrated in greener syntheses of other compounds like ibuprofen. chemistryjournals.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. chemistryjournals.net

The synthesis of related compounds, such as 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, provides a starting point for developing these greener methodologies. bldpharm.com By optimizing reaction conditions and employing sustainable practices, the environmental footprint of producing this valuable chemical intermediate can be substantially reduced.

Harnessing Halogen Bonding Interactions for Supramolecular Chemistry

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This interaction has emerged as a powerful tool in supramolecular chemistry and crystal engineering for the construction of well-defined assemblies. nih.govdntb.gov.uanih.gov The two bromine atoms in this compound are potential halogen bond donors.

Future research could explore the ability of this compound to form co-crystals with various halogen bond acceptors. The strength and directionality of halogen bonds make them ideal for designing specific solid-state architectures. nih.gov By co-crystallizing with molecules containing, for example, carbonyl or amino groups, it may be possible to construct novel supramolecular structures with interesting properties. mdpi.com The interplay between halogen bonding and other noncovalent interactions, such as hydrogen bonding, could also be investigated to create complex and functional supramolecular systems. researchgate.net

Deeper Computational Insights into Complex Reaction Mechanisms and Photochemistry

Computational chemistry offers a powerful lens through which to understand the intricate details of reaction mechanisms and molecular properties. rsc.org Density Functional Theory (DFT) and other quantum chemistry methods can be employed to gain deeper insights into the reactivity of this compound. rsc.orgkaust.edu.sa

Future computational studies could focus on:

Reaction Mechanisms: Elucidating the transition states and reaction pathways for dehalogenation and functionalization reactions. This can aid in the rational design of more efficient catalysts. rsc.org

Regioselectivity: Predicting the regioselectivity of electrophilic aromatic substitution reactions on the substituted benzene ring. Information-theoretic quantities from DFT can be used to quantify the nucleophilicity of the different carbon atoms. nih.gov

Photochemistry: Investigating the photochemical behavior of the compound. The photochemistry of aryl benzoates can be complex, involving processes like the photo-Fries rearrangement. conicet.gov.ar Computational modeling can help to understand the excited state properties and predict potential photochemical transformations. nih.gov

These computational investigations will complement experimental work and accelerate the discovery of new reactions and applications for this molecule.

Design of New Functional Materials utilizing the Polyhalogenated Benzoate Scaffold

The unique combination of functional groups on the this compound scaffold makes it an attractive building block for the design of new functional materials. liverpool.ac.uk The presence of multiple reactive sites allows for its incorporation into larger molecular structures and polymers.

Potential areas for exploration include:

Liquid Crystals: The rigid aromatic core and potential for intermolecular interactions through halogen bonding suggest that derivatives of this compound could exhibit liquid crystalline properties. nih.gov

Organic Electronics: Polycyclic aromatic hydrocarbons (PAHs) derived from such building blocks have promising applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nsf.gov Facile synthetic routes to create larger, functionalized PAHs are of significant interest. nsf.govresearchgate.net

Porous Materials: Incorporation of this benzoate unit into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality, potentially for applications in gas storage or catalysis. kit.edu

By strategically modifying the functional groups and extending the molecular framework, a wide range of novel materials with tailored properties can be envisioned, starting from this versatile polyhalogenated benzoate.

Q & A

Basic: What are the common synthetic routes for Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoate scaffold. A general approach includes:

- Step 1 : Bromination of a fluorinated precursor (e.g., methyl 2-fluoro-3-methoxybenzoate) using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution at positions 4 and 6.

- Step 2 : Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions, as competing halogenation or over-bromination can occur.

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or preparative HPLC to isolate the product.

For analogous compounds, stepwise triazine coupling (e.g., using 2,4,6-trichlorotriazine) and DIPEA as a base have been employed to introduce substituents .

Advanced: How can regioselective bromination be achieved in polyhalogenated benzoate systems?

Methodological Answer:

Regioselectivity is influenced by electronic and steric effects:

- Directing Groups : The methoxy group (-OMe) at position 3 acts as an electron-donating group, directing bromination to ortho/para positions. However, competition with fluorine’s electron-withdrawing effects requires precise control.

- Reagent Choice : Use of Lewis acids (e.g., FeBr₃) or solvent polarity adjustments (e.g., DCM vs. DMF) to modulate reactivity.

- Monitoring : Real-time techniques like in-situ NMR or LC-MS to track intermediate formation and adjust conditions dynamically.

For example, methyl bromobenzoate derivatives (e.g., methyl 3-bromobenzoate) show similar challenges, requiring iterative optimization .

Basic: What analytical techniques confirm the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Software like OLEX2 resolves crystal structures, refining bond lengths and angles to validate substituent positions .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorine’s coupling constants, methoxy singlet). For example, in related triazine-benzoate hybrids, aromatic protons show distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., Br²⁷/⁸¹ doublets).

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer: